molecular formula C18H14N6O B292201 (3Z)-2-amino-5-phenyl-3-(phenylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-one

(3Z)-2-amino-5-phenyl-3-(phenylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-one

Cat. No. B292201
M. Wt: 330.3 g/mol
InChI Key: RLYCSUZXNOZUQC-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-2-amino-5-phenyl-3-(phenylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of (3Z)-2-amino-5-phenyl-3-(phenylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-one is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in cancer cell growth and division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (3Z)-2-amino-5-phenyl-3-(phenylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-one has both biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in cancer cell growth and division. It has also been shown to have anti-inflammatory and anti-viral properties.

Advantages and Limitations for Lab Experiments

One advantage of using (3Z)-2-amino-5-phenyl-3-(phenylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-one in lab experiments is its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for further study. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of (3Z)-2-amino-5-phenyl-3-(phenylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-one. One direction is to further investigate its mechanism of action to better understand how it inhibits cancer cell growth and division. Another direction is to study its potential use in combination with other anti-cancer agents to enhance its therapeutic effect. Additionally, more research is needed to determine its safety and efficacy in animal and human studies.

Synthesis Methods

The synthesis of (3Z)-2-amino-5-phenyl-3-(phenylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-one involves a multi-step process that includes the condensation of hydrazine hydrate with 2-acetylphenylhydrazine to form 2-acetylphenylhydrazine hydrazone. This intermediate compound is then reacted with 5-phenyl-3-(phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one in the presence of a catalyst to form the desired compound.

Scientific Research Applications

(3Z)-2-amino-5-phenyl-3-(phenylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-one has been studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an anti-inflammatory and anti-viral agent.

properties

Molecular Formula

C18H14N6O

Molecular Weight

330.3 g/mol

IUPAC Name

(3Z)-2-amino-5-phenyl-3-(phenylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C18H14N6O/c19-17-16(22-21-13-9-5-2-6-10-13)18-20-14(11-15(25)24(18)23-17)12-7-3-1-4-8-12/h1-11,21H,(H2,19,23)/b22-16-

InChI Key

RLYCSUZXNOZUQC-JWGURIENSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)/C(=N\NC4=CC=CC=C4)/C(=N3)N

SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=NNC4=CC=CC=C4)C(=N3)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=NNC4=CC=CC=C4)C(=N3)N

Origin of Product

United States

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